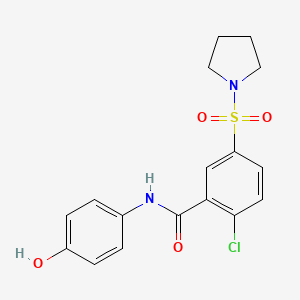

2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide

Description

2-Chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is a benzamide derivative characterized by a chloro-substituted aromatic core, a 4-hydroxyphenyl amide moiety, and a pyrrolidinylsulfonyl group at the 5-position.

Properties

IUPAC Name |

2-chloro-N-(4-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c18-16-8-7-14(25(23,24)20-9-1-2-10-20)11-15(16)17(22)19-12-3-5-13(21)6-4-12/h3-8,11,21H,1-2,9-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUSFKIGMFIGOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known by its chemical identifiers and synonyms, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly its interactions with specific protein targets and its pharmacological implications.

- Molecular Formula : C17H17ClN2O4S

- Molecular Weight : 380.846 g/mol

- Structure : The compound features a chloro group, a hydroxyphenyl moiety, and a pyrrolidinylsulfonyl group, which contribute to its biological activity.

Biological Activity Overview

The primary biological activity of this compound has been investigated in relation to Rho-associated protein kinase 2 (ROCK2), a key player in various cellular processes including muscle contraction, cell migration, and proliferation.

Inhibition of ROCK2

A study reported that this compound acts as an inhibitor of ROCK2 with an IC50 value of approximately 2204 nM. This inhibition suggests potential therapeutic applications in conditions where ROCK2 is implicated, such as cardiovascular diseases and cancer .

The exact mechanism by which this compound exerts its effects on ROCK2 remains to be fully elucidated. However, it is hypothesized that the inhibition of ROCK2 may lead to reduced cellular contractility and migration, which could be beneficial in pathological conditions characterized by excessive cell movement or contraction.

Cardiovascular Implications

Research has indicated that benzamide derivatives similar to this compound may have protective effects against heart failure. In ischemia-reperfusion injury models, related compounds have shown a reduction in infarct size and improved left ventricular pressure (LVP) outcomes by modulating signaling pathways associated with muscarinic receptors and nitric oxide synthase .

Antiviral Activity

While the primary focus has been on ROCK2 inhibition, there is emerging evidence suggesting that related benzamide compounds may also exhibit antiviral properties. For instance, certain analogues demonstrated significant antiviral activity against human adenovirus (HAdV), indicating a broader spectrum of biological activity that warrants further investigation .

Data Summary Table

| Biological Activity | Target | IC50 Value | Remarks |

|---|---|---|---|

| ROCK2 Inhibition | Rho-associated protein kinase 2 | 2204 nM | Potential therapeutic target for cardiovascular diseases |

| Cardioprotective Effects | Ischemia-reperfusion models | Not specified | Reduced infarct size and improved LVP |

| Antiviral Activity | Human adenovirus | Not specified | Suggests broader antiviral potential |

Scientific Research Applications

Biological Activities

Research indicates that 2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide exhibits significant biological activities. It has been studied for its potential therapeutic effects, particularly in the following areas:

- Enzyme Inhibition : The compound can effectively bind to certain enzymes, inhibiting their activity. This mechanism is crucial for its potential applications in treating diseases where enzyme regulation is necessary.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Activity : There is evidence indicating that it may exhibit antimicrobial properties, which could be beneficial in developing new antibiotics.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps. Key considerations in industrial production include optimizing reaction conditions such as temperature and pH, as well as employing catalysts to enhance yield and purity.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research conducted on the interactions of this compound with specific enzymes has shown promising results in inhibiting their activity. This finding is crucial for understanding its potential therapeutic applications.

- Anticancer Research : A study published in a peer-reviewed journal explored the anticancer properties of this compound. The results indicated that the compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Another study investigated the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated significant inhibition zones, indicating its potential use as a new antibiotic.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the literature, focusing on structural variations, biological activity, and pharmacological implications.

Structural and Functional Analysis

Substituent Effects on Aromatic Core

- Target Compound :

- 2-Chloro, 5-(1-pyrrolidinylsulfonyl), N-(4-hydroxyphenyl).

- Hydroxyl group at the para position of the amide phenyl ring.

- Analog 1: N-(4-Methoxyphenyl)-3-(Morpholinosulfonyl)Benzamide (3f) 3-(Morpholinosulfonyl), N-(4-methoxyphenyl). Methoxy group enhances lipophilicity compared to hydroxyl. Activity: IC₅₀ = sub-µM for h-NTPDase2 inhibition.

- Analog 2: 5-Chloro-2-Hydroxy-N-(4-Nitrophenyl)Benzamide 5-Chloro, 2-hydroxy, N-(4-nitrophenyl).

Sulfonyl/Sulfamoyl Modifications

- Target Compound :

- Pyrrolidinylsulfonyl group (5-membered cyclic amine).

- Analog 3 : 5-(N-Benzylsulfamoyl)-2-Chloro-N-(4-Methoxyphenyl)Benzamide (3j)

- N-Benzylsulfamoyl group.

- Bulky benzyl substituent may hinder target accessibility.

- Activity : IC₅₀ = sub-µM for h-NTPDase2.

- Analog 4 : 4-Chloro-N-(2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Sulfanyl}Phenyl)Benzamide

- Pyridinylsulfanyl group.

- Trifluoromethyl and chloro substituents enhance metabolic stability.

Amide Group Variations

- Target Compound :

- 4-Hydroxyphenyl amide.

- Analog 5: 2-Chloro-N-[(5Z)-5-[(3-Methoxy-4-Propoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Benzamide Thiazolidinone ring conjugated to a methoxy-propoxyphenyl group. Implication: Enhanced rigidity may restrict binding to flexible enzyme pockets.

Key Observations :

Sulfonyl Group Flexibility: The pyrrolidinylsulfonyl group in the target compound may offer better binding adaptability than rigid morpholino (3f) or benzylsulfamoyl (3j) groups .

Hydroxyl vs. Methoxy/Nitro : The 4-hydroxyphenyl group likely improves solubility and hydrogen-bonding interactions compared to methoxy (3f) or nitro (Analog 5) substituents, which are more lipophilic or electron-withdrawing.

Chloro Positioning : The 2-chloro substituent is conserved across multiple analogs, suggesting its role in steric or electronic modulation of target binding.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(4-hydroxyphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2-chlorobenzoyl chloride with 4-hydroxyaniline under basic conditions (e.g., triethylamine), followed by sulfonylation using pyrrolidine sulfonyl chloride. Key parameters include temperature control (0–5°C for acylation) and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl proton at δ ~9.5 ppm).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (SHELX programs) for absolute configuration determination, particularly if crystallizing as a single crystal .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer :

- In vitro assays : Test against kinases (e.g., JAK2) or receptors (e.g., P2X7) using fluorescence polarization or radioligand binding assays.

- Cell-based models : Evaluate cytotoxicity (MTT assay) and anti-inflammatory potential (IL-1β/IL-6 ELISA) in macrophage lines.

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Cross-validate assays using orthogonal techniques (e.g., surface plasmon resonance vs. functional cAMP assays).

- Investigate pharmacokinetic factors (e.g., plasma protein binding, tissue distribution) via LC-MS/MS.

- Use deuterium labeling to track metabolite interference in vivo .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pyrrolidinylsulfonyl moiety?

- Methodological Answer :

- Synthesize analogs with varied sulfonamide substituents (e.g., piperidine, morpholine) and compare binding affinities.

- Perform molecular docking (AutoDock Vina) to map interactions with target receptors (e.g., P2X7’s ATP-binding pocket).

- Prioritize analogs with improved logP values (≤3.5) for CNS penetration if targeting neurological pathways .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

- Methodological Answer :

- Disorder in the pyrrolidinyl group : Apply restrained refinement (SHELXL) with isotropic displacement parameters.

- Weak diffraction : Use synchrotron radiation for small crystals (<0.1 mm).

- Twinned crystals : Employ TWINLAW in SHELXL for data integration .

Q. How can researchers elucidate the mechanism of action when conflicting data arise from biochemical vs. phenotypic assays?

- Methodological Answer :

- Use CRISPR-Cas9 knockout models to confirm target engagement (e.g., P2X7 receptor).

- Perform phosphoproteomics to identify downstream signaling nodes.

- Apply kinetic solubility assays to rule out aggregation-based false positives .

Q. What computational methods are suitable for predicting off-target interactions of this benzamide derivative?

- Methodological Answer :

- Pharmacophore modeling (MOE, Schrödinger) to screen against drug target databases (e.g., ChEMBL).

- Machine learning : Train models on toxicity endpoints (e.g., hERG inhibition) using open-source tools like DeepChem.

- Molecular dynamics simulations (GROMACS) to assess binding stability over 100-ns trajectories .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.